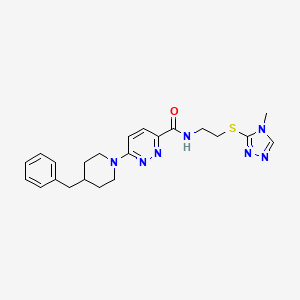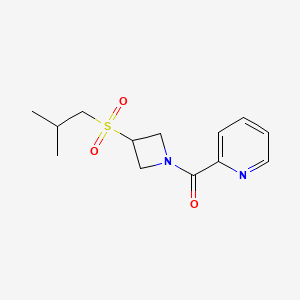![molecular formula C12H14F3N B2898805 (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) CAS No. 1482007-05-5](/img/structure/B2898805.png)
(1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) is an organic molecule characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropyl group
Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl group are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The trifluoromethyl group is known to enhance the potency of drugs by lowering the pk_a of the cyclic carbamate, which can lead to key hydrogen bonding interactions with proteins .
Biochemical Pathways
Compounds with a trifluoromethyl group can participate in various biochemical reactions, including suzuki–miyaura cross-coupling .
Pharmacokinetics
The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs .
Result of Action
The trifluoromethyl group is known to enhance the potency of drugs .
Action Environment
The trifluoromethyl group is known to improve the environmental stability of drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions. This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts under appropriate conditions.
Coupling with the Phenyl Ring: The final step involves coupling the cyclopropyl group with the phenyl ring bearing the trifluoromethyl group.
Industrial Production Methods
Industrial production of (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or cyclopropyl group are replaced by other groups. Common reagents include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Substitution Reagents: Halogens, nucleophiles, electrophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific biological targets.
Medicine
In medicine, (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced properties. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Trifluoromethyl)phenyl)methanamine: Similar in structure but lacks the cyclopropyl group.
(4-(Trifluoromethyl)phenyl)isocyanate: Contains an isocyanate group instead of a cyclopropyl group.
(4-(Trifluoromethyl)phenyl)ethanol: Contains a hydroxyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) lies in its combination of a trifluoromethyl group and a cyclopropyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications.
Propriétés
IUPAC Name |
[1-[[4-(trifluoromethyl)phenyl]methyl]cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-3-1-9(2-4-10)7-11(8-16)5-6-11/h1-4H,5-8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCAKFPBFGOYNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)C(F)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-Methylphenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one](/img/structure/B2898722.png)
![4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide](/img/structure/B2898725.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethylbenzamide](/img/structure/B2898726.png)


![(E)-3-(Dimethylamino)-1-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)prop-2-en-1-one](/img/structure/B2898730.png)
![ethyl 5-(5-bromofuran-2-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2898731.png)


![4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2898735.png)

![ethyl 2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2898738.png)
![8-(4-butylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898742.png)

